molecular formula C7H14N4 B2510881 3-(Dimethyl-4h-1,2,4-triazol-3-yl)propan-1-amine CAS No. 1248021-27-3

3-(Dimethyl-4h-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B2510881
CAS No.: 1248021-27-3
M. Wt: 154.217
InChI Key: WPOPKALCUXTWBT-UHFFFAOYSA-N
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Description

3-(Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound with the molecular formula C7H14N4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Scientific Research Applications

3-(Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . Another method includes the reaction of 4H-1,2,4-triazol-3-amine with chlorinated compounds to introduce the propan-1-amine group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenated compounds for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring. These products are of interest for their potential biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethyl-4H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific triazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4,5-dimethyl-1,2,4-triazol-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-6-9-10-7(11(6)2)4-3-5-8/h3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOPKALCUXTWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248021-27-3
Record name 3-(dimethyl-4H-1,2,4-triazol-3-yl)propan-1-amine
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